Acid-Independent Cytoprotection vs. Standard Anti-Ulcer Drugs in Gastrectomized Rat Model
In a model of cysteamine-induced duodenal lesions in totally gastrectomized rats (an acid-free environment), BPC-157 demonstrated statistically significant cytoprotection. In contrast, reference agents cimetidine, ranitidine, omeprazole, and atropine, which were effective in rats with intact stomachs, failed to show comparable benefit in the absence of gastric acid. The effectiveness of BPC-157 in this model defines an acid-independent, intrinsic cytoprotective capacity [1].
| Evidence Dimension | Prevention of duodenal lesion development (cytoprotection) |
|---|---|
| Target Compound Data | Significantly prevented the otherwise severe duodenal lesion development noted in control gastrectomized rats |
| Comparator Or Baseline | Cimetidine (50 mg/kg), Ranitidine (10 mg/kg), Omeprazole (10 mg/kg), Atropine (10 mg/kg); all intraperitoneal |
| Quantified Difference | BPC-157 was effective in gastrectomized rats (acid-independent); reference agents showed a strong beneficial effect only in rats with intact stomachs (acid-dependent). |
| Conditions | Wistar rats; total gastrectomy 24h before cysteamine (400 mg/kg SC); BPC-157 10 ng/kg or 10 µg/kg IP 1h before cysteamine; assessment at 24h. |
Why This Matters
For research targeting gastric acid-independent cytoprotection or systemic organ protection beyond the stomach, BPC-157 provides a mechanism unavailable with standard H2 antagonists or PPIs.
- [1] Sikiric P, et al. Pentadecapeptide BPC 157, Cimetidine, Ranitidine, Bromocriptine, and Atropine Effect in Cysteamine Lesions in Totally Gastrectromized Rats (A Model for Cytoprotective Studies). Dig Dis Sci. 1997;42(5):1029-1037. doi: 10.1023/A:1018893220943. View Source
